An In-depth Technical Guide to 1H-pyrazolo[3,4-b]pyridin-4-ol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1H-pyrazolo[3,4-b]pyridin-4-ol: Properties, Synthesis, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to endogenous purine bases allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of various kinases, anti-inflammatory, antimicrobial, and anxiolytic effects.[3][4]
This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 1H-pyrazolo[3,4-b]pyridin-4-ol . While public domain data on this particular isomer is not as extensive as for other analogs, its strategic placement of a hydroxyl group at the C4-position presents unique opportunities for drug design, particularly in establishing critical hydrogen-bonding interactions within enzyme active sites. This document will, therefore, synthesize available information on the core scaffold with specific insights into the 4-hydroxy derivative, offering a robust framework for its synthesis, characterization, and application in drug discovery programs.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 1H-pyrazolo[3,4-b]pyridin-4-ol, its structural features, particularly the ability to exist in tautomeric forms, are central to its character.
Chemical Structure and Tautomerism
1H-pyrazolo[3,4-b]pyridin-4-ol is a bicyclic aromatic compound with the molecular formula C₆H₅N₃O. A critical feature of this molecule is the existence of keto-enol tautomerism. The 4-hydroxy (enol) form exists in equilibrium with its 1,7-dihydropyrazolo[3,4-b]pyridin-4-one (keto) tautomer. This equilibrium is crucial as it influences the molecule's hydrogen bonding potential, polarity, and reactivity. The 1H-tautomer of the pyrazole ring is generally considered more stable than the 2H-tautomer.[2]
Computed Physicochemical Properties
Due to the limited availability of experimental data for this specific isomer, computational modeling provides valuable predictive insights into its physicochemical properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.13 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Polar Surface Area | 68.7 Ų | PubChem |
| pKa (most acidic) | 7.9 (predicted) | ChemAxon |
| pKa (most basic) | 2.5 (predicted) | ChemAxon |
Note: These values are computationally predicted and should be confirmed experimentally.
Solubility and Stability
Based on its structure, 1H-pyrazolo[3,4-b]pyridin-4-ol is expected to be a solid at room temperature. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (pyridine N, pyrazole N, carbonyl O) suggests moderate solubility in polar protic solvents like ethanol and insolubility in nonpolar solvents like hexanes. It is likely soluble in polar aprotic solvents such as DMSO and DMF. The fused aromatic system confers significant thermal and chemical stability.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine nitrogen. Key signals would include the pyrazole C3-H and the pyridine C5-H and C6-H protons. The N-H and O-H protons would appear as broad singlets, with their positions being solvent-dependent.
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¹³C NMR: The carbon spectrum will display six unique signals corresponding to the carbon atoms in the fused ring system. The C4 carbon, bonded to the hydroxyl group, would resonate at a characteristically downfield chemical shift.
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IR Spectroscopy: The infrared spectrum would be highly informative for identifying the tautomeric forms. Key vibrational bands would include:
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Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹).
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Aromatic C-H stretching (~3100-3000 cm⁻¹).
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A potential C=O stretching band from the keto tautomer (~1650-1680 cm⁻¹).
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C=N and C=C stretching vibrations in the aromatic region (~1620-1450 cm⁻¹).
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-
Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the elemental composition of C₆H₅N₃O.
Part 2: Synthesis and Reactivity
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be achieved through several established synthetic strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis and Key Synthetic Strategies
The most common approaches involve forming the pyridine ring onto a pre-existing pyrazole or, conversely, constructing the pyrazole ring from a substituted pyridine precursor.[2] For synthesizing 4-hydroxy derivatives, the Gould-Jacobs reaction is a particularly powerful and well-documented method.[2]
This strategy involves the reaction of an aminopyrazole with a diethyl 2-(ethoxymethylene)malonate derivative, followed by a thermal cyclization to form the pyridone ring, which is the keto tautomer of the desired 4-hydroxy product.
Reactivity Profile
The reactivity of 1H-pyrazolo[3,4-b]pyridin-4-ol is governed by its functional groups:
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N-Alkylation/Arylation: The N1 position of the pyrazole ring is nucleophilic and can be readily alkylated or arylated to introduce substituents, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.
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O-Alkylation/Acylation: The C4-hydroxyl group can be converted to ethers or esters, providing a handle for prodrug strategies or for modifying solubility and cell permeability.
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Halogenation: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a versatile intermediate for introducing various nucleophiles (amines, thiols) at the C4-position via nucleophilic aromatic substitution (SₙAr).
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Electrophilic Aromatic Substitution: The fused ring system can undergo electrophilic substitution (e.g., nitration, halogenation), though the regioselectivity will be directed by the combined electronic effects of both rings.
Part 3: Biological and Pharmacological Profile
While specific biological data for 1H-pyrazolo[3,4-b]pyridin-4-ol is sparse, the extensive research on its analogs allows for a well-grounded inference of its therapeutic potential, particularly as a scaffold for kinase inhibitors.
The Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a proven "hinge-binding" motif in a multitude of protein kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
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Mechanism of Action: The scaffold typically orients itself in the ATP-binding pocket of a kinase, forming one or more crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. The N1-H of the pyrazole and the nitrogen atom at position 7 (N7) of the pyridine ring are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP.[5]
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Role of the 4-OH Group: The hydroxyl group at the C4-position is strategically placed to potentially form an additional, potency-enhancing hydrogen bond with residues in the solvent-exposed region or the ribose-binding pocket of the kinase active site. This makes the 4-ol derivative a highly attractive starting point for fragment-based or structure-based drug design.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have yielded potent inhibitors against numerous kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][5]
Other Therapeutic Applications
Beyond kinase inhibition, the scaffold has been explored in other therapeutic contexts:
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CNS Agents: Early pyrazolopyridine derivatives like tracazolate were investigated as non-sedative anxiolytics that act as positive allosteric modulators of the GABA-A receptor.[4]
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Antimicrobial and Antimalarial Agents: Various substituted pyrazolopyridines have shown promising activity against bacterial and parasitic pathogens.[4]
Part 4: Key Experimental Protocols
The following protocols provide a practical framework for the synthesis and characterization of the target compound or its key precursors.
Protocol 1: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate
Causality: This protocol outlines the synthesis of the 4-chloro derivative, a versatile intermediate that can be readily hydrolyzed to the desired 4-ol compound or used to introduce other functionalities. The Gould-Jacobs reaction is chosen for its reliability in constructing the core ring system.[2]
Step-by-Step Methodology:
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Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-amino-5-methylpyrazole and 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate. Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aminopyrazole.
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Cyclization: Cool the reaction mixture slightly and add it portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization. The product will often precipitate upon cooling.
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Purification of Pyridone: Cool the mixture, dilute with hexane to precipitate the product fully, and collect the solid by filtration. The resulting solid is the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
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Hydrolysis & Decarboxylation: Reflux the pyridone intermediate in excess 10% aqueous sodium hydroxide until saponification is complete (monitored by TLC). Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid. Collect the solid and heat it above its melting point to effect decarboxylation, yielding the 1H-pyrazolo[3,4-b]pyridin-4-one.
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Chlorination: In a flask fitted with a reflux condenser and a gas trap, suspend the 1H-pyrazolo[3,4-b]pyridin-4-one in excess phosphorus oxychloride (POCl₃). Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours.
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Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.
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Isolation: Collect the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine by filtration, wash with water, and dry. The product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR)
Causality: NMR is the most definitive method for structural elucidation of organic molecules. This protocol ensures the preparation of a high-quality sample for analysis to confirm the identity and purity of the synthesized compound.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow the exchange of N-H and O-H protons, resulting in sharper peaks.
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Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
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Data Analysis:
-
¹H NMR: Integrate all peaks to determine proton ratios. Analyze coupling constants (J-values) to establish the connectivity of protons in the pyridine ring. Identify the broad singlets corresponding to the N-H and O-H protons.
-
¹³C NMR: Correlate the carbon signals with the proton signals using HSQC data. Confirm the presence of all six aromatic carbons and identify the C4 carbon signal based on its expected downfield shift.
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Conclusion
1H-pyrazolo[3,4-b]pyridin-4-ol represents a molecule of significant strategic value for modern drug discovery. While direct experimental characterization in the public literature is limited, its properties can be reliably inferred from its core scaffold and related analogs. Its chemical structure, defined by the stable 1H-tautomer and the crucial C4-hydroxyl group, makes it an ideal candidate for establishing high-affinity interactions with biological targets, especially protein kinases. The established synthetic routes, such as the Gould-Jacobs reaction, provide a clear and robust pathway to access this compound and its derivatives. For researchers and drug development professionals, 1H-pyrazolo[3,4-b]pyridin-4-ol is not merely a single compound but a gateway to a rich chemical space of potent and selective therapeutic agents.
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